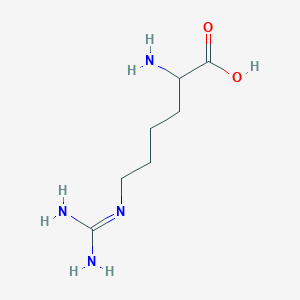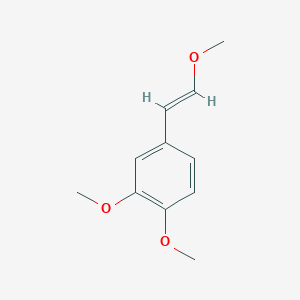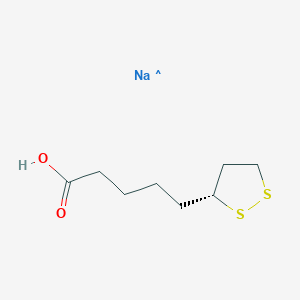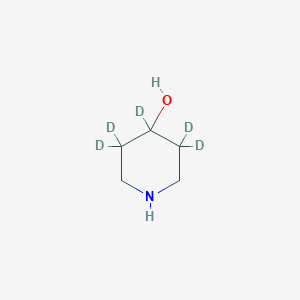
(4-Psoralen-8-yloxy)butanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Psoralen-8-yloxy)butanic acid, also known as psoralen butanoic acid, is a chemical compound that belongs to the class of psoralens. Psoralens are naturally occurring compounds that are found in several plants and have been used for medicinal purposes for centuries. (4-Psoralen-8-yloxy)butanic acid has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid is based on its ability to intercalate into DNA molecules and form covalent bonds with the DNA strands upon exposure to UV light. The covalent bonds formed between the compound and DNA molecules can cause DNA damage and cell death. The compound has been shown to have selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
(4-Psoralen-8-yloxy)butanic acid has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also cause DNA damage and inhibit DNA replication. Additionally, (4-Psoralen-8-yloxy)butanic acid has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Psoralen-8-yloxy)butanic acid has several advantages for lab experiments. It is a highly selective compound that can target cancer cells while sparing healthy cells. It is also a potent photosensitizer that can be used in photodynamic therapy. However, the compound has several limitations, including its potential toxicity and the need for UV light to activate its cytotoxic effects.
Direcciones Futuras
There are several future directions for the research and development of (4-Psoralen-8-yloxy)butanic acid. One direction is to optimize the synthesis method to obtain higher yields of the compound with improved purity. Another direction is to investigate the compound's potential applications in other areas of scientific research, such as DNA damage and repair mechanisms. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for (4-Psoralen-8-yloxy)butanic acid in cancer therapy. Finally, there is a need to investigate the potential side effects and toxicity of the compound to ensure its safety for clinical use.
Conclusion:
In conclusion, (4-Psoralen-8-yloxy)butanic acid is a promising compound with several potential applications in scientific research. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy. However, further studies are needed to optimize the synthesis method, determine the optimal treatment regimen, and investigate the potential side effects and toxicity of the compound.
Métodos De Síntesis
(4-Psoralen-8-yloxy)butanic acid can be synthesized by the reaction of (4-Psoralen-8-yloxy)butanic acid with butanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and requires several purification steps to obtain pure (4-Psoralen-8-yloxy)butanic acid. The synthesis method has been optimized to obtain high yields of the compound with excellent purity.
Aplicaciones Científicas De Investigación
(4-Psoralen-8-yloxy)butanic acid has several potential applications in scientific research. It has been shown to have anti-cancer properties and can be used in the treatment of various types of cancer. The compound has also been used as a photosensitizer in photodynamic therapy, a treatment modality that uses light to activate drugs and destroy cancer cells. Additionally, (4-Psoralen-8-yloxy)butanic acid has been used in the study of DNA damage and repair mechanisms.
Propiedades
Número CAS |
133643-33-1 |
|---|---|
Fórmula molecular |
C15H12O6 |
Peso molecular |
288.25218 |
Sinónimos |
(4-Psoralen-8-yloxy)butanic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)



